molecular formula C20H24Cl2N2 B2901657 Nae-IN-M22 CAS No. 864420-54-2

Nae-IN-M22

Cat. No.: B2901657
CAS No.: 864420-54-2
M. Wt: 363.33
InChI Key: WMEXQHGRMWPOEF-UHFFFAOYSA-N
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Description

NAE-IN-M22, also known as NEDD8 inhibitor M22, is a selective, potent, and reversible inhibitor of NEDD8 activating enzyme (NAE). This compound has shown significant potential in inhibiting multiple cancer cell lines and inducing apoptosis in A549 cells. It also demonstrates the ability to inhibit tumor growth in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAE-IN-M22 involves a series of chemical reactions, starting with the preparation of the core structure, pyrido[2,3-d]pyrimidin-7(8H)-one derivative. The synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

NAE-IN-M22 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity .

Scientific Research Applications

NAE-IN-M22 has a wide range of scientific research applications, including:

Mechanism of Action

NAE-IN-M22 exerts its effects by selectively inhibiting the NEDD8 activating enzyme. This inhibition prevents the neddylation of cullin-RING E3 ligases, leading to the accumulation of their substrates and subsequent induction of apoptosis in cancer cells. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulating cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NAE-IN-M22

This compound stands out due to its high selectivity and potency as a reversible inhibitor of NEDD8 activating enzyme. Its ability to induce apoptosis in multiple cancer cell lines and inhibit tumor growth in vivo makes it a promising candidate for further development as an anticancer agent .

Properties

IUPAC Name

1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N2/c21-18-7-6-17(20(22)14-18)8-11-23-19-9-12-24(13-10-19)15-16-4-2-1-3-5-16/h1-7,14,19,23H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEXQHGRMWPOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCCC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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